2,2-diphenyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide
Overview
Description
2,2-diphenyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide, also known as DPA, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a small molecule that has shown promise in a variety of applications, including as a fluorescent probe for imaging and as a tool for investigating protein-protein interactions.
Mechanism of Action
The mechanism of action of 2,2-diphenyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide is not fully understood, but it is thought to interact with proteins and other biomolecules in a specific way, allowing it to be used as a tool for investigating protein-protein interactions and other biological processes.
Biochemical and physiological effects:
This compound has been shown to have a low toxicity profile and is generally well-tolerated in laboratory experiments. It has been shown to be useful for imaging and detecting protein-protein interactions, as well as for studying the aggregation of amyloid-beta peptides.
Advantages and Limitations for Lab Experiments
One advantage of 2,2-diphenyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide is its versatility and ease of use in laboratory experiments. It can be used as a fluorescent probe for imaging, as well as for studying protein-protein interactions and other biological processes. However, one limitation of this compound is that it may not be suitable for use in certain experimental systems or with certain types of biomolecules.
Future Directions
There are many potential future directions for research on 2,2-diphenyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide. One area of focus could be on developing new applications for this compound as a fluorescent probe or tool for investigating protein-protein interactions. Another area of focus could be on studying the mechanism of action of this compound in more detail, in order to better understand its interactions with biomolecules and its potential uses in scientific research. Finally, research could be conducted on developing new analogs of this compound with improved properties or different biological activities.
Scientific Research Applications
2,2-diphenyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide has been used in a variety of scientific research applications, including as a fluorescent probe for imaging. It has been shown to be useful for imaging lysosomes and mitochondria in live cells, as well as for detecting protein-protein interactions. This compound has also been used to study the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease.
Properties
IUPAC Name |
2,2-diphenyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O2/c30-25(24(18-8-3-1-4-9-18)19-10-5-2-6-11-19)28-21-13-14-23-22(16-21)29-26(31-23)20-12-7-15-27-17-20/h1-17,24H,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAWWMHVIOXXEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CN=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.